5-amino-1-(3-amino-2-pyridinyl)-1H-pyrazole-4-carbonitrile
Description
5-Amino-1-(3-amino-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a pyridine substituent at the 1-position and a cyano group at the 4-position of the pyrazole core.
Properties
IUPAC Name |
5-amino-1-(3-aminopyridin-2-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-4-6-5-14-15(8(6)12)9-7(11)2-1-3-13-9/h1-3,5H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHQKTIOKSTPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C#N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-amino-2-pyridinyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the nitrile group to an amine.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce primary amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-amino-1-(3-amino-2-pyridinyl)-1H-pyrazole-4-carbonitrile and its derivatives. For instance, compounds based on this structure have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A notable derivative demonstrated an IC50 value in the low micromolar range, indicating potent activity against various cancer cell lines .
Anti-inflammatory Properties
The compound exhibits promising anti-inflammatory effects. Research has shown that derivatives can significantly reduce inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves targeting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .
Synthetic Methods
The synthesis of this compound typically involves a multi-step process, including condensation reactions and cyclization techniques. A one-pot synthesis method has been developed, yielding high purity and good yields of the compound .
Characterization Techniques
Characterization of the synthesized compounds is carried out using various spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques confirm the structural integrity and purity of the compounds produced .
Case Studies
Mechanism of Action
The mechanism of action of 5-amino-1-(3-amino-2-pyridinyl)-1H-pyrazole-4-carbonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-amino-1-(3-amino-2-pyridinyl)-1H-pyrazole-4-carbonitrile (referred to as the target compound) with structurally related pyrazole-4-carbonitrile derivatives, focusing on substituents, physicochemical properties, and bioactivity.
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO₂ in 2,4-dinitrophenyl derivatives) reduce melting points (179–180°C for 4e vs. 228–229°C for 4a) due to decreased crystallinity . Halogenated pyridinyl groups (e.g., 6-chloro-2-pyridinyl) yield higher melting points (220–221°C), likely due to enhanced intermolecular interactions .
Spectral Trends :
- NH₂ and CN groups consistently appear in IR spectra (~3237 cm⁻¹ and ~2296 cm⁻¹, respectively) across derivatives .
- ¹H NMR signals for aromatic protons and substituents (e.g., OCH₃ at δ 2.54) aid in structural elucidation .
Bioactivity :
- Pyridinyl and triazinyl substituents correlate with antimicrobial activity, as seen in pyrazolo[3,4-b]pyridine derivatives .
- Nitrophenyl-substituted analogs lack reported bioactivity, suggesting that electron-deficient groups may reduce potency .
Safety and Applications: Halogenated derivatives (e.g., 6-chloro-2-pyridinyl) are classified as irritants, necessitating careful handling .
Biological Activity
5-Amino-1-(3-amino-2-pyridinyl)-1H-pyrazole-4-carbonitrile, known by its CAS number 124004-31-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 189.20 g/mol
- CAS Number : 124004-31-5
Structural Features
This compound features a pyrazole ring substituted with an amino group and a pyridine moiety, contributing to its biological activity. The presence of the carbonitrile group enhances its pharmacological properties.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 38.44 | Inhibition of cell proliferation |
| HepG2 (liver) | 54.25 | Induction of apoptosis |
| MCF7 (breast) | 32.00 | Cell cycle arrest in G2/M phase |
In a study by MDPI, it was found that this compound could inhibit tubulin polymerization, leading to cell cycle arrest, particularly in the G2/M phase, which is critical for cancer therapy .
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties. In vitro studies indicated that it could reduce the release of pro-inflammatory cytokines in LPS-stimulated macrophages.
| Assay | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF- Release | 10 | 97.7 |
This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Antioxidant Activity
Additionally, the compound exhibits antioxidant properties, which are essential in combating oxidative stress-related diseases. Its antioxidant activity was evaluated using various assays, demonstrating significant free radical scavenging capabilities.
Study 1: Anticancer Mechanism Exploration
In a detailed study published in Nature, researchers explored the mechanisms through which this compound induces apoptosis in cancer cells. The study utilized both in vitro and in vivo models to assess its efficacy against multiple cancer types .
Study 2: In Vivo Anti-inflammatory Effects
Another significant study assessed the anti-inflammatory effects of this compound in animal models. The results indicated a marked reduction in inflammation markers and improved clinical outcomes in models of induced inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-1-(3-amino-2-pyridinyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of pyrazole-carbonitrile derivatives typically involves cyclization reactions between substituted pyridines and hydrazine derivatives. For example, analogous compounds are synthesized using 2-cyanopyridine and hydrazine hydrate in the presence of sodium ethoxide as a base . Key parameters to optimize include temperature (e.g., 343 K for 4.5 hours in dimethyl sulfoxide ), solvent choice (polar aprotic solvents like DMSO enhance reactivity), and catalyst selection. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for aromatic proton signals between δ 6.0–8.5 ppm and nitrile carbon signals near δ 114–116 ppm .
- IR Spectroscopy : Confirm the presence of nitrile (C≡N) stretches at ~2200–2296 cm⁻¹ and amino (NH₂) stretches at ~3200–3400 cm⁻¹ .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]+ at m/z 179 for related pyrazoles ).
Q. How can researchers screen the biological activity of this compound, and what preliminary assays are recommended?
- Methodological Answer : Initial screening should focus on:
- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, Hep-G2) with IC₅₀ calculations. Derivatives of similar pyrazoles show IC₅₀ values as low as 5.00 µg/mL .
- Antimicrobial Screening : Perform agar diffusion assays against Gram-positive/negative bacteria and fungi.
- ADMET Profiling : Assess solubility (logP), metabolic stability (CYP450 inhibition), and toxicity (HEK293 cell viability) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for pyrazole-carbonitrile derivatives, and how can reproducibility be improved?
- Methodological Answer : Discrepancies often arise from variations in:
- Reagent Ratios : Ensure stoichiometric equivalence (e.g., 1:2 molar ratio of pyrazole precursor to nitrochlorobenzene ).
- Reaction Time/Temperature : Use controlled heating (e.g., reflux at 343 K vs. room temperature) and monitor progress via TLC .
- Purification Methods : Compare column chromatography with recrystallization (ethanol:acetone mixtures yield high-purity crystals ).
Q. How does the crystal packing and hydrogen-bonding network of this compound influence its physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability:
- Hydrogen Bonds : N–H⋯N and C–H⋯Cl interactions form dimers and chains, as seen in analogous structures (dihedral angles: ~74° between aromatic rings ).
- Crystal Packing : Centrosymmetric dimers (R₂²(12) motifs) and chain formation along the b-axis affect solubility and melting behavior .
- Data Source : Submit crystallographic data to the Cambridge Structural Database (deposition no. CCDC 795601 ).
Q. What computational methods are suitable for predicting the structure-activity relationship (SAR) of this compound’s derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., adenosine A1 receptor for neurological applications ).
- QSAR Modeling : Apply Gaussian09 for DFT calculations (HOMO-LUMO gaps, electrostatic potentials) to correlate electronic properties with bioactivity .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
